N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-20(15-26-17-9-2-1-3-10-17)24(14-16-8-6-7-13-22-16)21-23-18-11-4-5-12-19(18)27-21/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBVBYDNQMWNJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further reacted with phenoxyacetic acid and pyridin-2-ylmethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions can also be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
- N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
Uniqueness
N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzothiazole ring is known for its antimicrobial properties, while the phenoxy and pyridinylmethyl groups enhance its ability to interact with various biological targets, making it a versatile compound for research and development .
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide, also known as N-(1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide, is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is recognized for its antimicrobial properties, alongside a phenoxy group and a pyridinylmethyl substituent. This unique combination enhances its potential interactions with various biological targets.
| Property | Detail |
|---|---|
| Molecular Formula | C20H18N2O2S |
| Molecular Weight | 354.43 g/mol |
| CAS Number | 886905-15-3 |
Target of Action
This compound primarily exhibits antibacterial activity . It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's effectiveness is enhanced when used in conjunction with cell-penetrating peptides like octaarginine, which facilitate its entry into bacterial cells.
Mode of Action
The mode of action involves the disruption of bacterial cell function, likely through interference with essential cellular processes such as protein synthesis or cell wall integrity. The specific interactions at the molecular level are still under investigation but appear to involve binding to key bacterial proteins.
Biological Activity
The biological activity of this compound extends beyond antibacterial properties. Preliminary studies suggest potential applications in various therapeutic areas:
Antibacterial Studies
A study conducted on the compound revealed its potency against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating superior efficacy.
COX-2 Inhibition
In vitro assays demonstrated that certain analogs of this compound effectively inhibited the COX-2 enzyme with IC50 values in the low micromolar range, suggesting potential for anti-inflammatory drug development .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. Results indicated favorable interactions with key enzymes involved in inflammation and bacterial growth, supporting the observed biological activities .
Q & A
Q. Critical Factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require purification to remove residues.
- Catalysts : KI is often used to accelerate coupling reactions (e.g., in for chloroacetamide intermediates) .
- Temperature : Reflux conditions (~110°C) improve yields but must balance thermal stability of intermediates.
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bond formation. For example, acetamide protons appear at δ ~2.1–2.3 ppm, while aromatic protons from benzothiazole and pyridine resonate between δ 7.2–8.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values within 0.001 Da) .
- HPLC/UPLC : Quantifies purity (>95% required for pharmacological studies) and monitors reaction progress .
Advanced: How do substituents on the benzothiazole ring and acetamide moiety influence biological activity?
Methodological Answer:
Key structural modifications and their effects:
- Electron-withdrawing groups (e.g., -NO₂) : Reduce antifungal activity due to decreased electron density at the binding site, as seen in N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives (). This contrasts with unsubstituted analogs showing higher potency .
- Phenoxy vs. thiophenoxy groups : Phenoxy enhances solubility but may reduce membrane permeability compared to sulfur-containing analogs.
- Pyridine methylation : The pyridin-2-ylmethyl group improves target specificity by facilitating π-π stacking with enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
